6-bromo-5-methoxy-2,2-dimethyl-2H-chromene 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318745
InChI: InChI=1S/C12H13BrO2/c1-12(2)7-6-8-10(15-12)5-4-9(13)11(8)14-3/h4-7H,1-3H3
SMILES:
Molecular Formula: C12H13BrO2
Molecular Weight: 269.13 g/mol

6-bromo-5-methoxy-2,2-dimethyl-2H-chromene

CAS No.:

Cat. No.: VC18318745

Molecular Formula: C12H13BrO2

Molecular Weight: 269.13 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-5-methoxy-2,2-dimethyl-2H-chromene -

Specification

Molecular Formula C12H13BrO2
Molecular Weight 269.13 g/mol
IUPAC Name 6-bromo-5-methoxy-2,2-dimethylchromene
Standard InChI InChI=1S/C12H13BrO2/c1-12(2)7-6-8-10(15-12)5-4-9(13)11(8)14-3/h4-7H,1-3H3
Standard InChI Key YQBFSOBPPHTQJT-UHFFFAOYSA-N
Canonical SMILES CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 6-bromo-5-methoxy-2,2-dimethylchromene, reflecting the positions of substituents on the chromene backbone . Alternative synonyms include SCHEMBL16694472 and TQR0388, as cataloged in PubChem . The compound’s InChIKey (YQBFSOBPPHTQJT-UHFFFAOYSA-N) and SMILES string (CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C) provide unique identifiers for computational and database searches .

Molecular Structure

The chromene scaffold consists of a benzene ring fused to a dihydropyran ring. Key structural features include:

  • Bromo group at position 6, enabling electrophilic substitution reactions.

  • Methoxy group at position 5, influencing electronic properties and hydrogen bonding.

  • Dimethyl groups at position 2, conferring steric hindrance and stabilizing the pyran ring .

Table 1: Key Structural and Computed Properties

PropertyValueSource
Molecular formulaC12H13BrO2\text{C}_{12}\text{H}_{13}\text{BrO}_2PubChem
Molecular weight269.13 g/molPubChem
XLogP3-AA3.5PubChem
Hydrogen bond acceptors2PubChem
Rotatable bonds1PubChem

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene typically involves multistep functionalization of chromene precursors. A common approach includes:

  • Cyclization: Formation of the chromene core via acid-catalyzed cyclization of substituted phenols.

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., Br2\text{Br}_2) at position 6 .

  • Methoxy and dimethyl introduction: Alkylation or etherification reactions to install methoxy and dimethyl groups .

In a representative procedure from PMC, reductive amination of 2,2-dimethyl-2H-chromene-6-carbaldehyde with amines yielded intermediates, which were further functionalized with sulfonyl chlorides . While this method targeted pyranopyridine analogues, analogous strategies could apply to brominated chromenes.

Reaction Optimization

Key parameters for high yields include:

  • Temperature: 60–80°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., AlCl3\text{AlCl}_3) for electrophilic substitutions.

  • Solvents: Polar aprotic solvents (e.g., DMF) for bromination .

Physicochemical Properties

Physical Properties

  • Lipophilicity: The XLogP3-AA value of 3.5 indicates moderate lipophilicity, favorable for membrane permeability in drug candidates .

  • Solubility: Limited aqueous solubility due to the aromatic core and bromo group; soluble in organic solvents like dichloromethane .

Chemical Reactivity

  • Bromo group: Participates in Suzuki couplings and nucleophilic substitutions.

  • Methoxy group: Susceptible to demethylation under strong acidic conditions.

  • Chromene ring: Undergoes oxidation to form quinone derivatives .

Table 2: Reactivity Profile

Functional GroupReaction TypeReagents/Conditions
Bromo (C6)Suzuki couplingPd catalysts, boronic acids
Methoxy (C5)DemethylationBBr3\text{BBr}_3, DCM
Chromene ringOxidationKMnO4\text{KMnO}_4, acidic conditions

Applications in Scientific Research

Material Science

The compound’s rigid, aromatic structure makes it a candidate for:

  • Organic semiconductors: Electron-deficient rings enhance charge transport.

  • Luminescent materials: Bromine’s heavy atom effect promotes intersystem crossing for fluorescence .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Achieving precise bromination at position 6 without side products.

  • Scalability: Industrial-scale production requires continuous flow systems to optimize yields .

Research Opportunities

  • Structure-activity relationships (SAR): Systematic modification of substituents to enhance bioactivity.

  • Computational modeling: DFT studies to predict reactivity and binding modes.

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